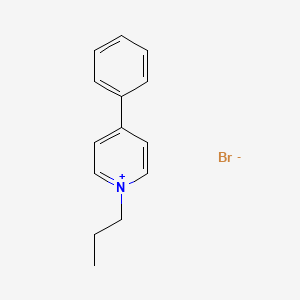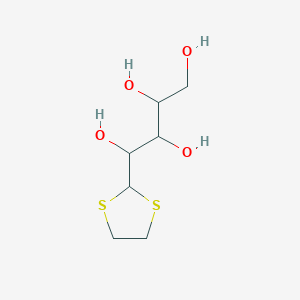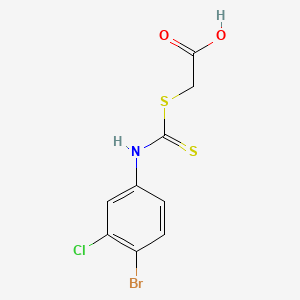
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine is a chemical compound characterized by the presence of two 4-fluorophenyl groups attached to a pyridine ring, which also contains a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine typically involves the reaction of 4-fluoroaniline with 3-nitropyridine-4-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products Formed
Reduction: Formation of N,N-Bis(4-fluorophenyl)-3-aminopyridin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(4-fluorophenyl)amine: Lacks the nitro group and has different reactivity and applications.
N,N-Bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: Contains a pyrimidine ring instead of a pyridine ring and exhibits different electronic properties.
Uniqueness
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine is unique due to the presence of both fluorophenyl and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in scientific research.
Eigenschaften
CAS-Nummer |
89246-23-1 |
|---|---|
Molekularformel |
C17H11F2N3O2 |
Molekulargewicht |
327.28 g/mol |
IUPAC-Name |
N,N-bis(4-fluorophenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C17H11F2N3O2/c18-12-1-5-14(6-2-12)21(15-7-3-13(19)4-8-15)16-9-10-20-11-17(16)22(23)24/h1-11H |
InChI-Schlüssel |
GCVLTEDNAGDOMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C3=C(C=NC=C3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)

![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

